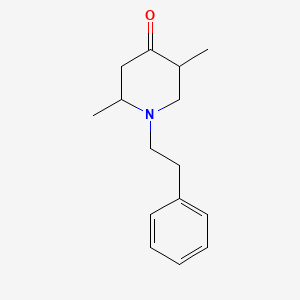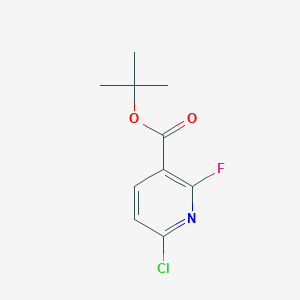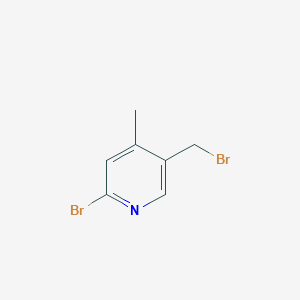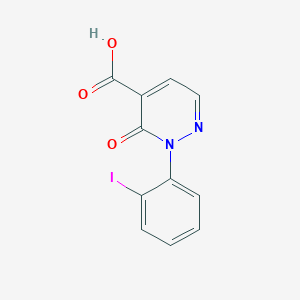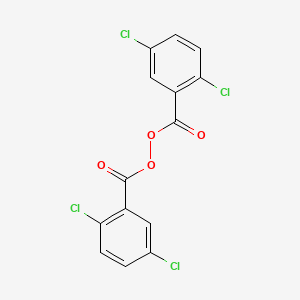
Methyl 2,8-dimethylquinoline-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,8-dimethylquinoline-6-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological and pharmacological activities. Quinoline derivatives are widely studied due to their presence in many natural products and their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,8-dimethylquinoline-6-carboxylate can be achieved through various methods. One common approach involves the condensation of anilines and alkenyl ethers using visible-light photoredox catalysis. This method enables the synthesis of substituted quinolines under mild conditions with good substrate scope and high yields . Another method involves the cyclocondensation of 4-hydroxy-2(1H)-quinolinones with ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate .
Industrial Production Methods: Industrial production methods for quinoline derivatives often involve large-scale reactions using metal catalysts such as rhodium, ruthenium, palladium, cobalt, and nickel. These methods are designed to be efficient and cost-effective, allowing for the production of large quantities of the desired compound .
化学反応の分析
Types of Reactions: Methyl 2,8-dimethylquinoline-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and halides .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline-2,4-diones, while substitution reactions can produce various substituted quinoline derivatives .
科学的研究の応用
Methyl 2,8-dimethylquinoline-6-carboxylate has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, quinoline derivatives are studied for their potential as anticancer, antioxidant, anti-inflammatory, antimalarial, and antimicrobial agents . They are also used in the development of drugs for treating diseases such as tuberculosis and COVID-19 .
作用機序
The mechanism of action of methyl 2,8-dimethylquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes and proteins involved in various biological processes, such as DNA replication and protein synthesis. This inhibition can lead to the suppression of cell growth and proliferation, making these compounds effective in treating cancer and infectious diseases .
類似化合物との比較
Similar Compounds: Similar compounds to methyl 2,8-dimethylquinoline-6-carboxylate include other quinoline derivatives such as 4-hydroxy-2-quinolones, 2-alkylquinolines, and quinoline-2,4-diones .
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of methyl groups at positions 2 and 8, along with a carboxylate group at position 6, distinguishes it from other quinoline derivatives and may contribute to its unique pharmacological properties .
特性
分子式 |
C13H13NO2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
methyl 2,8-dimethylquinoline-6-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-8-6-11(13(15)16-3)7-10-5-4-9(2)14-12(8)10/h4-7H,1-3H3 |
InChIキー |
GRDYIFPZGVYGIT-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C1)C=C(C=C2C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


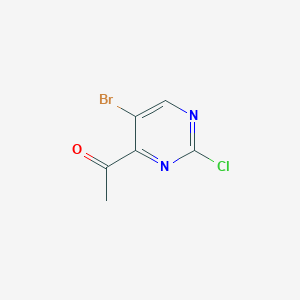

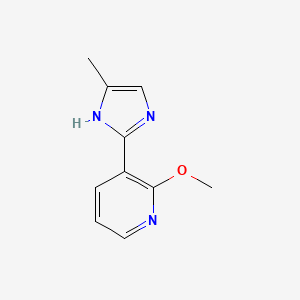

![6,8-Dichloro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13668468.png)
